5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group, a pyridin-2-yl group, and two methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable diketone, such as dimethyl acetylenedicarboxylate, under acidic or basic conditions to yield the desired pyrrolo[3,4-d]pyrimidine core. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and preparative thin-layer chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the chlorine atom .
Scientific Research Applications
5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme-substrate interactions and as a tool for investigating cellular pathways.
Medicine: The compound exhibits potential antiviral, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, inhibiting their activity and thereby affecting cell cycle progression and signal transduction pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential in treating cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral and antifungal activities.
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Acts as a dual CDK6 and CDK9 inhibitor with anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their cytotoxic and free radical scavenging activities.
Uniqueness
5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various pathways makes it a versatile compound with broad research and therapeutic applications .
Properties
Molecular Formula |
C19H15ClN4O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15ClN4O2/c1-22-14-11-24(15-5-3-4-10-21-15)17(12-6-8-13(20)9-7-12)16(14)18(25)23(2)19(22)26/h3-11H,1-2H3 |
InChI Key |
MUZCJCVKFOSAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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